molecular formula C8H7ClF2O3S B1401101 4-Ethoxy-2,3-difluorobenzenesulfonyl chloride CAS No. 293299-90-8

4-Ethoxy-2,3-difluorobenzenesulfonyl chloride

Cat. No.: B1401101
CAS No.: 293299-90-8
M. Wt: 256.65 g/mol
InChI Key: OKFHCUSEFPDMLX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2,3-difluorobenzenesulfonyl chloride typically involves the reaction of 4-ethoxy-2,3-difluorobenzenesulfonyl fluoride with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using distillation or recrystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2,3-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide derivatives: Formed when reacting with amines.

    Sulfonate ester derivatives: Formed when reacting with alcohols.

    Sulfonothioate derivatives: Formed when reacting with thiols.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,3-difluorobenzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate ester, and sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-2,3-difluorobenzenesulfonyl chloride is unique due to the presence of both ethoxy and difluoro substituents on the benzene ring, which can influence its reactivity and the properties of the resulting derivatives. The combination of these substituents can lead to unique chemical and physical properties, making it valuable in specific synthetic applications .

Properties

IUPAC Name

4-ethoxy-2,3-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O3S/c1-2-14-5-3-4-6(15(9,12)13)8(11)7(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFHCUSEFPDMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)S(=O)(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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